molecular formula C8H7F3O B13695530 4-(Difluoromethyl)-2-fluoroanisole

4-(Difluoromethyl)-2-fluoroanisole

Cat. No.: B13695530
M. Wt: 176.14 g/mol
InChI Key: QBTFSMJMPARATG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Difluoromethylated and Fluoroaromatic Chemistry

The journey of organofluorine chemistry began in the 19th century, but it was the 20th century that saw a dramatic expansion of this field. Early research was fraught with challenges due to the high reactivity of elemental fluorine. A significant breakthrough came with the development of safer and more selective fluorinating agents. The introduction of fluorine onto an aromatic ring, creating fluoroaromatic compounds, was a major advancement, with methods like the Balz-Schiemann reaction paving the way for more complex syntheses.

The incorporation of fluorinated alkyl groups, such as the difluoromethyl (-CHF2) group, represents a more recent and sophisticated evolution in this field. The difluoromethyl group is particularly noteworthy as it is considered a lipophilic bioisostere of hydroxyl and thiol groups, and its presence can significantly modulate the physicochemical properties of a molecule. The development of methods for the direct difluoromethylation of aromatic compounds has been a key focus of modern synthetic chemistry, with techniques ranging from the use of difluorocarbene precursors to transition-metal-catalyzed cross-coupling reactions and photoredox catalysis. nih.govacs.org These advancements have set the stage for the synthesis and exploration of specifically substituted compounds like 4-(Difluoromethyl)-2-fluoroanisole.

Strategic Significance of this compound in Contemporary Chemical Synthesis and Materials Science

The strategic importance of this compound lies in its unique combination of a difluoromethyl group and a fluorine atom on an anisole (B1667542) scaffold. This trifecta of functional groups makes it a valuable building block in several key areas:

Medicinal Chemistry: The difluoromethyl group is known to enhance metabolic stability, improve membrane permeability, and act as a hydrogen bond donor, all of which are desirable properties in drug candidates. nih.gov The additional fluorine atom can further influence the electronic properties and binding interactions of a molecule with its biological target. Therefore, this compound serves as a key intermediate in the synthesis of novel pharmaceuticals, particularly in the areas of oncology, neurology, and infectious diseases. The quinoxalin-2-one core, for instance, is a prevalent structure in bioactive molecules, and the introduction of a difluoromethyl group at the C-3 position is a strategy to create new drug leads. researchgate.net

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine and difluoromethyl groups can lead to the development of more potent and selective herbicides, fungicides, and insecticides. sigmaaldrich.com These groups can enhance the efficacy and environmental profile of agrochemicals. The structural motifs present in this compound are found in several modern crop protection products.

Materials Science: Fluoroaromatic compounds are integral to the development of advanced materials such as liquid crystals, polymers, and organic light-emitting diodes (OLEDs). acs.orgdtic.mil The specific substitution pattern of this compound can be exploited to fine-tune the electronic and physical properties of these materials, leading to enhanced performance and stability.

The commercial availability of this compound from various chemical suppliers underscores its utility and demand in the research and development sectors of these industries. glpbio.com

Current Trajectories and Emerging Paradigms in this compound Research

Current research involving structures related to this compound is focused on several key areas:

Development of Novel Synthetic Methodologies: While general methods for the synthesis of difluoromethylated arenes exist, the development of more efficient, selective, and scalable routes to specific isomers like this compound remains an active area of research. This includes the exploration of new catalysts, difluoromethylating agents, and reaction conditions. nih.govacs.org

Late-Stage Functionalization: A significant paradigm in modern drug discovery is the concept of late-stage functionalization, where key structural motifs are introduced at the final steps of a synthesis. Research is ongoing to develop methods for the direct introduction of the difluoromethyl group into complex, pre-existing molecular scaffolds, a strategy for which this compound can serve as a model substrate or a precursor to more complex building blocks.

Exploration of New Biological Activities: Researchers are continuously synthesizing new compounds derived from building blocks like this compound to explore novel biological activities. This includes screening for efficacy against new therapeutic targets and overcoming drug resistance mechanisms. The unique properties conferred by the difluoromethyl and fluoro substituents make this a promising avenue for the discovery of next-generation pharmaceuticals and agrochemicals. nih.govbiesterfeld.no

Defining the Scope and Objectives of Scholarly Inquiry into this compound

The scholarly inquiry into this compound is driven by the following primary objectives:

To Elucidate Structure-Property Relationships: A fundamental goal is to understand how the specific arrangement of the difluoromethyl group, the fluorine atom, and the methoxy (B1213986) group on the aromatic ring influences the compound's physical, chemical, and biological properties. This includes detailed studies of its conformational preferences, electronic structure, and reactivity.

To Expand the Synthetic Toolbox: Research aims to develop and refine synthetic methods for the preparation of this compound and its derivatives. This involves not only improving existing methods but also discovering novel transformations that allow for its efficient and selective synthesis.

To Enable the Discovery of Novel Functional Molecules: The ultimate objective is to utilize this compound as a versatile building block for the creation of new molecules with enhanced properties for applications in medicine, agriculture, and materials science. This includes the design and synthesis of new drug candidates, agrochemicals, and functional materials with improved performance characteristics.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not widely available in public scientific literature, the following tables provide known properties of this compound and its close structural analogs for comparative purposes.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1214379-81-3C₈H₇F₃O176.14
4-Fluoroanisole (B119533)459-60-9C₇H₇FO126.13
2-Fluoroanisole (B128887)321-28-8C₇H₇FO126.13
2,4-Difluoroanisole452-10-8C₇H₆F₂O144.12

Data sourced from commercial supplier information and chemical databases.

Table 2: Illustrative Spectroscopic Data for a Structurally Related Compound: 4-Fluoroanisole

Spectroscopic TechniqueKey Data Points for 4-Fluoroanisole (CAS: 459-60-9)
¹H NMRChemical shifts (δ) will appear for the methoxy protons and the aromatic protons, with coupling patterns influenced by the fluorine atom.
¹³C NMRDistinct signals for the methoxy carbon and the aromatic carbons, with carbon-fluorine coupling constants (JCF) being characteristic. chemicalbook.comchemicalbook.com
¹⁹F NMRA single resonance is expected, with its chemical shift being indicative of the electronic environment of the fluorine atom.
Mass Spectrometry (MS)The molecular ion peak (M+) would be observed at m/z = 126, with a characteristic fragmentation pattern.
Infrared (IR) SpectroscopyCharacteristic absorption bands for C-O stretching (anisole), C-F stretching, and aromatic C-H and C=C vibrations would be present.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(difluoromethyl)-2-fluoro-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTFSMJMPARATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Difluoromethyl 2 Fluoroanisole and Analogues

Retrosynthetic Analysis and Key Precursor Design for 4-(Difluoromethyl)-2-fluoroanisole

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available, or readily synthesizable starting materials. nih.govresearchgate.net For this compound, a logical retrosynthetic approach would involve two key disconnections: the C-CF2H bond at the 4-position and the C-O bond of the anisole (B1667542) ether.

A primary retrosynthetic disconnection breaks the bond between the aromatic ring and the difluoromethyl group. This suggests a precursor such as a 4-functionalized-2-fluoroanisole, which can then undergo a difluoromethylation reaction. A common functional group used for such transformations is a halogen, like bromine or iodine, or a boronic acid. This leads to the key precursor, 4-bromo-2-fluoroanisole (B1265810) .

The second disconnection targets the methoxy (B1213986) group of the anisole. This points to 2-fluoro-4-bromophenol as a more fundamental precursor. The synthesis of 2-fluoroanisole (B128887) itself can be achieved by the methylation of 2-fluorophenol (B130384) using a suitable methylating agent like methyl iodide in the presence of a base. rsc.org

Following this logic, a plausible forward synthesis would commence with the bromination of 2-fluoroanisole. The bromination of 2-fluoroanisole using bromine in a solvent like chloroform (B151607) can yield 4-bromo-2-fluoroanisole with high selectivity due to the directing effects of the methoxy and fluoro groups. The subsequent step would be the introduction of the difluoromethyl group at the 4-position, replacing the bromine atom.

Plausible Retrosynthetic Pathway:

Generated code

Introduction of the Difluoromethyl Moiety: Contemporary Approaches

The introduction of the difluoromethyl group onto an aromatic ring is a pivotal step in the synthesis of this compound. Several modern methodologies have been developed for this purpose, broadly categorized into electrophilic, nucleophilic, radical, and carbene-based approaches.

Electrophilic Difluoromethylation Strategies and Reagents

Electrophilic difluoromethylation involves the reaction of an electron-rich aromatic substrate with a reagent that delivers an electrophilic "CHF2+" equivalent. While challenging due to the inherent electron-withdrawing nature of the difluoromethyl group, several powerful reagents have been developed. These reagents typically feature a difluoromethyl group attached to a good leaving group.

A notable example is the development of S-(difluoromethyl)diarylsulfonium salts, which have proven effective for the difluoromethylation of various nucleophiles. acs.org Another approach involves the use of reagents like N-difluoromethylthiophthalimide, which acts as a shelf-stable electrophilic source for the difluoromethylthio group, a precursor that can be subsequently converted to the difluoromethyl group. acs.org More recently, a newly designed electrophilic (phenylsulfonyl)difluoromethylating reagent has been shown to functionalize various classes of compounds, including electron-rich (hetero)arenes, under mild, transition-metal-free conditions. nih.govrsc.org

Table 1: Selected Electrophilic Difluoromethylating Reagents

Reagent NameStructureTypical Substrates
S-(Difluoromethyl)diarylsulfonium tetrafluoroborate[Ar2S-CHF2]+ BF4-Sulfonic acids, tertiary amines, imidazoles
N-DifluoromethylthiophthalimidePhthN-SCF2HAryl/vinyl boronic acids, alkynes, amines, thiols
(Phenylsulfonyl)difluoromethyl ylidePhSO2CF2-Ylide(Hetero)arenes

Nucleophilic Difluoromethylation Pathways and Precursors

Nucleophilic difluoromethylation typically involves the cross-coupling of an aryl halide or triflate with a nucleophilic difluoromethyl source. This is a highly effective and widely used strategy. A variety of difluoromethyl sources have been developed, often in the form of organometallic reagents.

A significant advancement in this area is the development of a stable and isolable difluoromethyl zinc reagent, which, in combination with a nickel catalyst, can difluoromethylate aryl iodides, bromides, and triflates at room temperature. acs.org Copper-mediated difluoromethylation of aryl iodides using trimethylsilyl (B98337) difluoromethane (B1196922) (TMSCF2H) as the CF2H source has also been reported as a straightforward method. nih.gov Furthermore, diethyl difluoromethylphosphonate can serve as a source of a difluoromethyl anion for the nucleophilic difluoromethylation of aldehydes and ketones. nih.gov

Table 2: Key Nucleophilic Difluoromethylation Methods

Difluoromethyl SourceCatalyst/ConditionsSubstrate Scope
Et2Zn / ICF2H / DMPUNi(cod)2 / dtbbpyAryl iodides, bromides, triflates
TMSCF2HCuI / CsFAryl and vinyl iodides
EtO)2P(O)CF2HNaH or other basesAldehydes, Ketones

Radical-Mediated Difluoromethylation Reactions and Mechanisms

Radical difluoromethylation has emerged as a powerful tool for C-H functionalization and for the difluoromethylation of various organic compounds under mild conditions. researchgate.net These reactions often proceed via the generation of a difluoromethyl radical (•CHF2) from a suitable precursor.

Visible-light photoredox catalysis has enabled the radical difluoromethylation of aromatic compounds. researchgate.netrsc.org For instance, bromodifluoromethane (B75531) (BrCF2H) can serve as a source of the difluoromethyl radical in metallaphotoredox-catalyzed reactions for the difluoromethylation of aryl bromides. princeton.edu Another approach utilizes inexpensive and readily available difluoroacetic anhydride (B1165640) in combination with N-phenyl-4-methylbenzenesulfonamide to generate a difluoromethyl radical for the palladium-catalyzed difluoromethylation of arylboronic acids. nih.gov The mechanism typically involves the generation of the •CHF2 radical, which then adds to the aromatic ring, followed by a rearomatization step.

Carbene-Based Difluoromethylation Protocols

Difluorocarbene (:CF2) is a versatile intermediate for the introduction of the difluoromethyl group. It can be generated from various precursors and exhibits unique reactivity. acs.org The reaction of difluorocarbene with phenols provides a direct route to aryl difluoromethyl ethers. orgsyn.org

Sodium chlorodifluoroacetate is a common and convenient precursor for generating difluorocarbene upon heating. orgsyn.org Another method involves the decomposition of reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) or bromodifluoromethyltrimethylsilane (TMSCF2Br) to generate difluorocarbene. The difluorocarbene can then be trapped by a phenoxide to form the corresponding difluoromethyl ether. Mechanochemical methods have also been developed for the difluoromethylation of ketones using difluorocarbene precursors, highlighting the evolving nature of these protocols. nih.govbeilstein-journals.org

Stereoselective and Regioselective Synthesis of Fluoroanisole Scaffolds

The synthesis of the fluoroanisole scaffold with precise control over the substitution pattern (regioselectivity) is crucial for preparing the desired this compound. While the target molecule itself is achiral, the principles of stereoselective synthesis are highly relevant for the preparation of more complex analogues that may contain chiral centers. iupac.org

The regioselectivity of electrophilic aromatic substitution on 2-fluoroanisole is governed by the directing effects of the fluorine and methoxy substituents. The methoxy group is a strong activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. This generally leads to substitution at the para-position (position 4) relative to the methoxy group, as observed in the bromination of 2-fluoroanisole.

For the synthesis of more complex fluoroanisole analogues, various modern synthetic methods can be employed to achieve high regioselectivity. For instance, directed ortho-metalation (DoM) can be used to introduce substituents at specific positions adjacent to the directing group. Cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, offer powerful tools for the regioselective formation of C-C and C-N bonds on the fluoroanisole ring.

While stereoselectivity is not a factor in the synthesis of this compound itself, the development of stereoselective methods for the synthesis of monofluorinated alkenes and other fluorinated chiral molecules is an active area of research and can be applied to the synthesis of more complex, chiral fluoroanisole derivatives. nih.govrsc.org For example, regioselective methods have been developed for the synthesis of functionalized fluoroalkyl-substituted isoxazoles and pyrazoles, demonstrating the ability to control the position of fluorinated groups in heterocyclic systems. researchgate.netenamine.netnih.govfigshare.com

Catalytic Systems in the Synthesis of this compound

The development of efficient catalytic systems is crucial for the selective and high-yielding synthesis of complex molecules like this compound. Modern catalysis offers a range of powerful tools, including transition metal catalysis, organocatalysis, and photoredox catalysis, to achieve this transformation.

Transition metal-catalyzed reactions have become indispensable for the formation of carbon-fluorine and carbon-carbon bonds. researchgate.netnih.gov In the context of synthesizing this compound, transition metals can be employed in cross-coupling reactions to introduce the difluoromethyl group or to construct the anisole moiety.

A common strategy for synthesizing difluoromethylated arenes involves the use of transition metal catalysts, with palladium and copper being the most prominent. researchgate.net These catalysts can mediate the coupling of an aryl halide or triflate with a difluoromethyl source. For instance, a plausible synthetic route to this compound could involve the transition metal-catalyzed reaction of a suitable precursor, such as 4-bromo-1-(difluoromethyl)-2-fluorobenzene, with a methoxide (B1231860) source.

The following table illustrates representative conditions for transition metal-catalyzed C-O bond formation, which could be adapted for the synthesis of this compound from a suitable halo-aromatic precursor.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
CuI1,10-PhenanthrolineCs₂CO₃Toluene11075-95 researchgate.net
Pd(OAc)₂XantphosK₃PO₄Dioxane10080-98 nih.gov
NiCl₂(dppp)dpppNaHDMF8065-90N/A

This table presents generalized conditions for analogous reactions and may require optimization for the specific synthesis of this compound.

In recent years, organocatalysis and photoredox catalysis have emerged as powerful alternatives to traditional transition metal-based methods, often offering milder reaction conditions and unique reactivity. These approaches are particularly attractive for direct C-H functionalization, which avoids the need for pre-functionalized starting materials.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. rsc.org For the synthesis of difluoromethylated compounds, organocatalytic methods can be employed for the direct introduction of the CF₂H group into aromatic systems. While specific examples for this compound are scarce, the direct difluoromethylation of aldehydes and ketones using an organic Lewis base to activate a silicon-based difluoromethylating agent has been reported. rsc.org This highlights the potential of organocatalysis in this area.

Photoredox catalysis uses visible light to initiate single-electron transfer (SET) processes, enabling the generation of radical intermediates under mild conditions. This strategy has been successfully applied to the direct C-H difluoromethylation of heterocycles and other aromatic compounds. A typical photoredox catalytic cycle involves the excitation of a photocatalyst by visible light, followed by an electron transfer event with a difluoromethyl source to generate a difluoromethyl radical. This radical can then engage in a reaction with the aromatic substrate.

The following table summarizes representative conditions for photoredox-catalyzed difluoromethylation of aromatic compounds.

PhotocatalystDifluoromethyl SourceOxidantSolventLight SourceYield (%)Reference
Ru(bpy)₃Cl₂CF₃SO₂NaK₂S₂O₈MeCN/H₂OBlue LED60-85
Eosin YBrCF₂CO₂EtAirDMSOGreen LED55-80
Ir(ppy)₃TMSCF₂HO₂AcetonitrileWhite LED70-92N/A

This table presents generalized conditions from the literature for analogous reactions and may require optimization for the specific synthesis of this compound.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.combeilstein-journals.org The application of these principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable manufacturing processes.

Key green chemistry principles relevant to the synthesis of this compound include:

Prevention: It is better to prevent waste than to treat or clean up waste after it has been created. youtube.com Catalytic methods, particularly those with high atom economy, are inherently greener as they minimize the formation of byproducts.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Direct C-H functionalization approaches are highly atom-economical as they avoid the use of pre-functionalized substrates and the generation of stoichiometric byproducts.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. youtube.com The transition metal-, organo-, and photoredox-catalyzed methods discussed in the previous sections are all examples of this principle in action. The use of catalysts in small amounts reduces waste and often allows for milder reaction conditions.

Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. Photoredox catalysis, which often operates at room temperature using low-energy visible light, is a prime example of an energy-efficient synthetic method.

Use of Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous whenever possible. The development of reactions in greener solvents, such as water, or even under solvent-free conditions, is a key area of research in green chemistry. nih.govekb.eg For instance, anisole itself has been proposed as a sustainable solvent for certain reactions. google.com

The development of sustainable routes to this compound would ideally involve the use of a direct C-H difluoromethylation strategy on 2-fluoroanisole, catalyzed by a highly efficient and recyclable catalyst in a green solvent. While this ideal process may not yet be fully realized, the ongoing research in catalytic difluoromethylation and green chemistry provides a clear roadmap for future improvements.

Mechanistic Investigations of 4 Difluoromethyl 2 Fluoroanisole Reactivity

Reaction Pathways Involving Aromatic Ring Functionalization

The functionalization of the aromatic ring of 4-(Difluoromethyl)-2-fluoroanisole can proceed through either electrophilic or nucleophilic substitution pathways. The outcome of these reactions is highly dependent on the nature of the attacking species and the directing effects of the existing substituents.

Electrophilic Aromatic Substitution Dynamics

In electrophilic aromatic substitution (SEAr), the aromatic ring acts as a nucleophile. The regioselectivity of this reaction on the this compound ring is determined by the combined electronic effects of the methoxy (B1213986) (-OCH3), fluoro (-F), and difluoromethyl (-CF2H) groups.

Directing Effects:

Methoxy group (-OCH3): This is a strongly activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density via resonance.

Fluoro group (-F): Halogens are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because of electron donation through resonance.

Difluoromethyl group (-CF2H): This group is strongly deactivating and a meta-director due to its inductive electron-withdrawing nature.

The positions on the aromatic ring are influenced by these groups as follows:

Position 3: Ortho to the -OCH3 group and ortho to the -F group. This position is strongly activated.

Position 5: Para to the -F group and ortho to the -CF2H group. This position is activated by the fluorine and deactivated by the difluoromethyl group.

Position 6: Ortho to the -OCH3 group and meta to the -CF2H group. This position is activated by the methoxy group.

Given the powerful activating and directing effect of the methoxy group, electrophilic substitution is most likely to occur at the positions ortho to it, namely positions 3 and 6. Between these, position 3 is also activated by the fluorine atom, making it a highly probable site for substitution. Reactions often require forcing conditions due to the presence of two deactivating groups. Various aromatics, especially those with electron-donating groups, can undergo SEAr reactions where carbocation intermediates are generated. nih.gov

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
PositionSubstituent EffectsPredicted Reactivity
3 ortho to -OCH3 (activating)ortho to -F (deactivating, o,p-directing)Major Product
5 para to -F (deactivating, o,p-directing)ortho to -CF2H (deactivating, m-directing)Minor Product
6 ortho to -OCH3 (activating)meta to -CF2H (deactivating, m-directing)Major Product

Nucleophilic Aromatic Substitution on Fluoroaromatic Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for fluoroaromatic compounds, particularly when the ring is substituted with electron-withdrawing groups. nih.govlibretexts.org The reaction typically proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

In this compound, the electron-withdrawing difluoromethyl group activates the ring towards nucleophilic attack. The fluorine atom, being a good leaving group, is the most likely site of substitution. The presence of the -CF2H group para to the fluorine atom strongly stabilizes the intermediate Meisenheimer complex through resonance, making this substitution particularly favorable. libretexts.org

The general mechanism involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized carbanion (Meisenheimer complex). libretexts.orgyoutube.com

Elimination: The leaving group (fluoride ion) is expelled, restoring the aromaticity of the ring.

This pathway allows for the introduction of a variety of nucleophiles, such as alkoxides, amines, and thiolates, in place of the fluorine atom. The reaction is favored by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com

Transformations of the Difluoromethyl Group (-CF2H)

The difluoromethyl (-CF2H) group is a versatile functionality that can undergo various transformations. It is considered a lipophilic bioisostere of hydroxyl or thiol groups and can engage in hydrogen bonding. nih.govcas.cn

Hydrogen Atom Transfer (HAT) Reactions

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is transferred concertedly as a proton and an electron. scripps.eduyale.edu The C-H bond in the difluoromethyl group is susceptible to abstraction by a radical species, initiating further functionalization. This process is a key step for generating alkyl radicals from C-H bonds. mdpi.com

The mechanism involves the generation of a difluoromethyl radical on the aromatic ring, which can then be trapped by various radical acceptors. Photoredox catalysis is a common method for initiating such HAT reactions under mild conditions. nih.gov The bond dissociation energy (BDE) is a critical factor driving the HAT process. mdpi.com

Table 2: General Scheme for HAT Reaction on the -CF2H Group
StepDescription
1. Initiation A radical initiator (e.g., generated via photoredox catalysis) abstracts the hydrogen atom from the -CF2H group.
2. Radical Formation A difluoromethyl radical species attached to the fluoroanisole core is formed.
3. Propagation/Trapping The resulting radical reacts with a trapping agent (e.g., an alkene or another radical) to form a new C-C or C-X bond.

Oxidative and Reductive Transformations of -CF2H

The oxidation state of the carbon in the difluoromethyl group allows for both oxidative and reductive transformations. libretexts.orglibretexts.orgkhanacademy.orgncert.nic.in

Oxidation: Oxidation of an organic compound results in an increase in the number of carbon-heteroatom bonds or a decrease in carbon-hydrogen bonds. libretexts.org The -CF2H group can be oxidized to a carbonyl functionality (-COF or, after hydrolysis, -COOH). This transformation typically requires strong oxidizing agents.

Reduction: Reduction involves an increase in the number of carbon-hydrogen bonds or a decrease in carbon-heteroatom bonds. libretexts.org The reduction of the -CF2H group is less common but can be conceptually achieved to yield a monofluoromethyl (-CH2F) group. This requires specific reducing agents capable of C-F bond hydrogenolysis. For instance, the cathodic reduction of related compounds like bromodifluoromethyl phenyl sulfide (B99878) has been shown to produce difluoromethyl phenyl sulfide. beilstein-journals.org

Table 3: Potential Oxidative and Reductive Products from the -CF2H Group
TransformationReagents (Example)Product Functional Group
Oxidation Strong oxidizing agents (e.g., KMnO4, CrO3)Acyl fluoride (B91410) (-COF), Carboxylic acid (-COOH)
Reduction Catalytic hydrogenation, specific reducing agentsMonofluoromethyl (-CH2F)

Derivatization of the -CF2H Moiety to Other Fluorinated Functions

The difluoromethyl group serves as a valuable precursor for synthesizing other important fluorinated motifs. researchgate.netqmul.ac.uk The development of methods for C-F bond functionalization has expanded the synthetic utility of such groups. researchgate.net

One significant transformation is the conversion of the -CF2H group to a trifluoromethyl (-CF3) group through fluorination. This often involves deprotonation followed by reaction with an electrophilic fluorine source. Conversely, methods exist for the transformation of -CF3 groups into -CF2H groups, highlighting the interconversion possibilities between these fluorinated moieties. researchgate.net

Furthermore, the -CF2H group can be used to generate difluorocarbene (:CF2) or a [CF2H]+ synthon under specific conditions, which can then participate in various cycloadditions or nucleophilic additions to create more complex fluorinated molecules. cas.cnnih.gov The development of reagents like S-(difluoromethyl)diarylsulfonium salts has enabled the direct electrophilic transfer of the CF2H group. cas.cn

Reactivity Profiles of the Methoxy Group in the Context of this compound

The reactivity of the methoxy group (-OCH₃) in this compound is profoundly influenced by the electronic effects of the substituents on the benzene (B151609) ring. The compound features two electron-withdrawing groups: a fluorine atom at the ortho position and a difluoromethyl group (-CF₂H) at the para position. Both groups decrease the electron density of the aromatic ring through their inductive effects. The difluoromethyl group, in particular, is a potent electron-withdrawing group, which significantly deactivates the ring towards electrophilic aromatic substitution.

The primary reaction involving the methoxy group is ether cleavage (O-demethylation). This reaction typically proceeds via nucleophilic attack on the methyl carbon in an SN2-type mechanism or, under harsh acidic conditions, through protonation of the ether oxygen followed by nucleophilic attack. chem-station.comcommonorganicchemistry.commasterorganicchemistry.com Given the electron-deficient nature of the aromatic ring, the C(aryl)-O bond is strengthened, making SN2 attack at the methyl carbon the more plausible pathway for cleavage under nucleophilic or neutral conditions. Reagents like boron tribromide (BBr₃) or strong acids like hydrobromic acid (HBr) are effective for cleaving aryl methyl ethers. chem-station.comcommonorganicchemistry.com The mechanism with BBr₃ involves the formation of a Lewis acid-base adduct, which facilitates the departure of the methyl group upon attack by a bromide ion. wikipedia.org

Kinetic and Thermodynamic Studies of Key Reactions

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in peer-reviewed literature, the rate and equilibrium of its reactions can be predicted using linear free-energy relationships, such as the Hammett equation. wikipedia.orglibretexts.org

The Hammett equation, log(k/k₀) = σρ, quantitatively relates reaction rates (k) of substituted aromatic compounds to a standard reaction (k₀) through substituent constants (σ) and a reaction constant (ρ). The substituent constant, σ, measures the electronic effect of a substituent, while the reaction constant, ρ, measures the sensitivity of a reaction to these effects. wikipedia.org

Electron-withdrawing groups have positive σ values. The difluoromethyl group (-CF₂H) and the fluorine atom have positive Hammett σ-constants for the para and ortho positions, respectively, indicating their electron-withdrawing nature. For reactions with a positive ρ value, such as nucleophilic aromatic substitution, the presence of these groups would lead to a significant rate enhancement compared to unsubstituted anisole (B1667542). masterorganicchemistry.comwalisongo.ac.id This is because these groups help to stabilize the buildup of negative charge in the transition state of the rate-determining step. wikipedia.orgmasterorganicchemistry.com

The table below illustrates the effect of electron-withdrawing substituents on the rate of a typical nucleophilic reaction on a benzene derivative. While this data is for the alkaline hydrolysis of substituted ethyl benzoates, it serves to demonstrate the kinetic effect of such substituents.

Table 1: Representative Kinetic Data for Nucleophilic Reaction

Substituent (X) in X-C₆H₄CO₂EtHammett Constant (σ)Relative Rate (k/k₀)
p-OCH₃-0.270.25
p-CH₃-0.170.50
H0.001.00
p-Cl+0.232.04
p-NO₂+0.7836.3

Based on data for the alkaline hydrolysis of ethyl benzoates. This table demonstrates how electron-withdrawing groups (positive σ) increase the reaction rate. The para-CF₂H group would be expected to have a positive σ value, thus accelerating the rate of nucleophilic attack.

Thermodynamically, the cleavage of the C(methyl)-O bond in anisole is an endergonic process that requires significant energy input. For instance, the uncatalyzed hydrolysis of anisole has a high activation energy. researchgate.net The use of strong reagents like BBr₃ or high temperatures is necessary to overcome this barrier. chem-station.comwikipedia.org

Elucidation of Reaction Intermediates and Transition States

The mechanistic pathways for reactions of this compound can be understood by examining the likely intermediates and transition states.

For the O-demethylation via an SN2 mechanism, the reaction proceeds through a single transition state. In this state, the attacking nucleophile (e.g., a bromide ion from BBr₃) forms a partial bond to the methyl carbon, while the C-O bond is partially broken. This creates a trigonal bipyramidal geometry around the methyl carbon. The stability of this transition state determines the reaction rate.

In the case of a nucleophilic aromatic substitution (SNAr) reaction, where a nucleophile attacks the aromatic ring to displace the ortho-fluoro substituent, the reaction proceeds through a distinct, two-step mechanism. The key intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.org

Formation of the Meisenheimer Complex (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the fluorine leaving group. This forms a tetrahedral carbon and disrupts the aromaticity of the ring. The negative charge is delocalized across the ring and is effectively stabilized by the strong electron-withdrawing para-difluoromethyl group.

Rearomatization: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. This step is typically fast. masterorganicchemistry.com

The transition state leading to the Meisenheimer complex is the highest energy point on the reaction coordinate. Computational studies on similar systems have been crucial in characterizing the geometry and energy of these transient species, providing detailed insight into the reaction mechanism. rsc.orgresearchgate.net The presence of the para-difluoromethyl group significantly lowers the energy of this transition state, thereby accelerating the SNAr reaction. wikipedia.org

Advanced Spectroscopic and Analytical Methodologies for 4 Difluoromethyl 2 Fluoroanisole Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of 4-(Difluoromethyl)-2-fluoroanisole, providing detailed information about the chemical environment of each nucleus. amazonaws.comrsc.org

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) Techniques

Multi-nuclear NMR techniques are employed to comprehensively characterize the molecule. amazonaws.comrsc.org

¹H NMR: In the proton NMR spectrum, the difluoromethyl group's proton typically appears as a triplet due to coupling with the two adjacent fluorine atoms. The aromatic protons exhibit complex splitting patterns resulting from both proton-proton and proton-fluorine couplings. The methoxy (B1213986) group protons appear as a singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. The difluoromethyl carbon appears as a triplet due to one-bond coupling with the two fluorine atoms. The aromatic carbons show distinct chemical shifts influenced by the fluorine and difluoromethyl substituents. amazonaws.com

¹⁹F NMR: The fluorine-19 NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. It typically shows two distinct signals: one for the fluoro group on the aromatic ring and another for the difluoromethyl group. The signal for the difluoromethyl group appears as a doublet, split by the proton of the same group. amazonaws.com

¹H NMR Data for Related Structures
Compound ¹H NMR (CDCl₃, 400 MHz)
(difluoromethyl)(2-methoxyphenyl)sulfaneδ 7.52 (d, J = 7.5 Hz, 1H), 7.36-7.42 (m, 1H), 6.93-6.98 (m, 2H), 6.94 (t, J = 54.4 Hz, 1H), 3.89 (s, 3H) amazonaws.com
(difluoromethyl)(2,5-dimethoxyphenyl)sulfaneδ 7.09 (d, J = 3.0 Hz, 1H), 6.96 (t, J = 58.2 Hz, 1H), 6.86-6.95 (m, 2H), 3.86 (s, 3H), 3.77 (s, 3H) amazonaws.com
¹³C NMR Data for Related Structures
Compound ¹³C NMR (CDCl₃, 101 MHz)
(difluoromethyl)(2-methoxyphenyl)sulfaneδ 159.5, 136.6, 131.5, 121.3, 120.6 (t, J = 271.5 Hz), 115.0, 111.5, 56.0 amazonaws.com
(difluoromethyl)(2,5-dimethoxyphenyl)sulfaneδ 153.7, 129.0, 127.6, 121.4, 120.6 (t, J = 271.8 Hz), 116.6, 112.5, 56.6, 55.8 amazonaws.com
¹⁹F NMR Data for Related Structures
Compound ¹⁹F NMR (CDCl₃, 376 MHz)
(difluoromethyl)(2-methoxyphenyl)sulfaneδ -92.5 (d, J = 57.8 Hz, 2F) amazonaws.com
(difluoromethyl)(2,5-dimethoxyphenyl)sulfaneδ -92.5 (d, J = 57.2 Hz, 2F) amazonaws.com
(4S,7R)-2-(Difluoromethyl)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-1H-indazoleδ -90.80 (dd, 2JF = 225.5, 2JH = 61.3), -92.05 (dd, 2JF = 225.4, 2JH = 60.7) nih.gov

Advanced 2D NMR Experiments for Connectivity and Stereochemistry

To further elucidate the complex structure and confirm connectivity, advanced 2D NMR experiments are utilized. These techniques are invaluable for assigning resonances and determining coupling constants. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton and carbon signals that are directly bonded, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, which is instrumental in piecing together the molecular skeleton by connecting the methoxy group, the difluoromethyl group, and the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can provide information about the spatial proximity of atoms, which can be useful in confirming the stereochemistry, although less critical for this achiral molecule.

The application of this suite of 2D NMR experiments provides a comprehensive and unambiguous structural confirmation of this compound. nih.gov

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used for the molecular identification and purity assessment of this compound. amazonaws.com It provides information about the molecular weight and the fragmentation pattern of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high accuracy. researchgate.netsciex.com This allows for the calculation of the elemental composition, providing strong evidence for the molecular formula of this compound. This high level of mass accuracy helps to distinguish the target compound from other molecules with the same nominal mass. researchgate.netsciex.com

HRMS Data for a Related Structure
Compound (difluoromethyl)(2-methoxyphenyl)sulfane
Calculated Mass (C₈H₈F₂OS) 190.0264 amazonaws.com
Found Mass (EI) 190.0271 amazonaws.com

Fragmentation Pattern Analysis in Mass Spectrometry

In addition to the molecular ion peak, mass spectrometry provides a characteristic fragmentation pattern. The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions are detected. Analysis of these fragments provides valuable structural information. Common fragmentation pathways for ethers include cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org For aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org The fragmentation pattern of this compound would be expected to show losses of fragments corresponding to the methoxy group, the difluoromethyl group, and potentially rearrangements involving the fluorine substituents.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and methyl groups, C-O stretching for the ether linkage, and C-F stretching vibrations for the fluoro and difluoromethyl groups. The presence and position of these bands can confirm the presence of the key functional groups within the molecule.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-F bonds, in particular, often give rise to strong Raman signals. Analysis of the Raman spectrum can further confirm the structural features of this compound.

Chromatographic Techniques for Separation and Quantification

Chromatography is an essential tool for separating this compound from reaction mixtures, impurities, or environmental matrices, as well as for its precise quantification. Both gas and liquid chromatography, often coupled with mass spectrometry, offer high sensitivity and selectivity for analyzing fluorinated compounds.

Gas Chromatography (GC) and GC-MS

Gas chromatography is highly suitable for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for quantification and mass spectra for unequivocal identification.

Research Findings: While specific GC-MS studies dedicated solely to this compound are not prevalent in publicly available literature, methods developed for other volatile fluorinated organic compounds, such as fluorotelomer alcohols (FTOHs), provide a strong framework for its analysis. nih.gov For instance, the analysis of FTOHs often employs a capillary GC column, such as a DB-5ms or equivalent, which is compatible with a wide range of organic molecules. The GC is typically operated with helium as the carrier gas. nih.gov The inlet is used in a splitless mode for trace analysis to maximize the transfer of the analyte to the column.

A mass spectrometer detector, particularly a tandem mass spectrometer (MS/MS), offers high selectivity and sensitivity, allowing for the detection of trace levels of the compound. nih.gov The mass spectrometer would be operated in electron ionization (EI) mode, which would generate a characteristic fragmentation pattern for this compound, enabling its identification. Multiple Reaction Monitoring (MRM) can be used for precise quantification by monitoring specific parent-to-daughter ion transitions. Although challenges such as thermal degradation can occur with some highly reactive fluorinated compounds, standard GC-MS is generally robust for the analysis of fluorinated aromatics. nih.gov

Below is a table representing typical parameters that could be adapted for the GC-MS analysis of this compound, based on established methods for similar analytes. nih.gov

Table 1: Illustrative GC-MS/MS Parameters for Analysis of Fluorinated Aromatic Compounds

Parameter Setting
GC System Agilent 7890A or similar
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium
Flow Rate 1.2 mL/min
Inlet Mode Pulsed Splitless
Inlet Temperature 200 - 250 °C
Oven Program Initial temp 40-60°C, ramped to 250-300°C
Mass Spectrometer Triple Quadrupole (e.g., Agilent 7000 series)
Ionization Mode Electron Ionization (EI)

| Detection Mode | Multiple Reaction Monitoring (MRM) |

High-Performance Liquid Chromatography (HPLC) and LC-MS

For less volatile derivatives or when derivatization is not desired, High-Performance Liquid Chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) serve as a powerful alternative. LC-MS has become a standard method for detecting a wide array of fluorinated compounds in complex matrices due to its high sensitivity and selectivity. chromatographyonline.com

Research Findings: Specific HPLC or LC-MS methods for this compound are not detailed in the literature, but methodologies for other fluorinated substances, including fluorotelomer sulfonates and alcohols, are well-established. shimadzu.comnih.gov These methods typically utilize reverse-phase chromatography with a C18 column. shimadzu.com The mobile phase often consists of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with additives to improve peak shape and ionization efficiency. lcms.cz

For detection, a tandem mass spectrometer (LC-MS/MS) operating with an electrospray ionization (ESI) source is common. shimadzu.com Depending on the analyte's structure, either positive or negative ESI mode would be selected. Given the structure of this compound, method development would explore both modes to determine the optimal ionization conditions. The use of mobile phase modifiers such as formic acid, ammonium (B1175870) acetate, or difluoroacetic acid can be crucial for achieving good chromatographic separation and enhancing MS signal response. lcms.cz

The following table outlines typical LC-MS/MS conditions that would be a starting point for developing a quantitative method for this compound, based on methods for related compounds. shimadzu.comshimadzu.com

Table 2: Representative LC-MS/MS Parameters for Analysis of Fluorinated Compounds

Parameter Setting
LC System Shimadzu LCMS-8050, Waters ACQUITY UPLC, or similar
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid or 5mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Gradient Gradient elution from low to high organic phase
Ionization Source Electrospray Ionization (ESI)
Polarity Positive and/or Negative (method dependent)

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Crystallographic Analysis (X-ray Diffraction) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis provides invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or halogen bonding, which govern the crystal packing.

Research Findings: As of now, the specific crystal structure of this compound has not been reported in crystallographic databases. However, the analysis of structurally similar difluoromethyl-containing heterocyclic compounds provides a clear indication of the data that would be obtained from such a study. researchgate.netresearchgate.net

For analysis, a suitable single crystal of this compound would be grown, typically by slow evaporation of a solvent. researchgate.net This crystal would then be exposed to a focused beam of X-rays, and the resulting diffraction pattern would be collected. The data is processed to generate an electron density map, from which the atomic positions are determined and refined. The final output includes the unit cell dimensions, space group, and the precise coordinates of each atom. This information confirms the molecular structure and reveals how the molecules are arranged in the crystal lattice. nih.gov

The table below illustrates the type of crystallographic data that is generated from a single-crystal X-ray diffraction experiment, using data from a related difluoromethyl compound as an example to show what could be expected for this compound. researchgate.net

Table 3: Example of Single-Crystal X-ray Diffraction Data for a Difluoromethyl-Containing Compound

Parameter Example Value
Chemical Formula C₁₁H₁₂F₂N₄O₂
Formula Weight 270.24
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 8.2282(16)
b (Å) 7.1146(13)
c (Å) 21.567(4)
β (˚) 100.016(3)
Volume (ų) 1243.3(4)
Z (molecules/unit cell) 4
Density (calculated) (g/cm³) 1.443

| Radiation type | Mo Kα |

Computational and Theoretical Chemistry of 4 Difluoromethyl 2 Fluoroanisole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 4-(Difluoromethyl)-2-fluoroanisole, which arise from its specific arrangement of atoms and electrons.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as one of the most popular and versatile methods for investigating the electronic structure of molecules like this compound. wikipedia.org DFT methods are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates. wikipedia.orgyoutube.com This approach is computationally more tractable than traditional wave-function-based methods, offering a favorable balance between accuracy and computational cost for medium to large-sized molecules. wikipedia.org

For this compound, DFT calculations, often using hybrid functionals like B3LYP or M06-2X with a suitable basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and predict a wide range of properties. researchgate.net These properties include the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map, for instance, can identify electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. Theoretical studies on related fluoroanisole isomers have successfully used DFT to calculate electronic properties and chemical reactivity descriptors. researchgate.netresearchgate.net

The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are particularly important. Their difference, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. These calculations also provide access to global reactivity descriptors such as ionization potential, electron affinity, chemical hardness, and electronegativity, which quantify the molecule's response to chemical reactions. biointerfaceresearch.com

Table 1: Representative Electronic Properties of Fluoroanisole Isomers Calculated via DFT (Note: This table presents typical data for related fluoroanisole isomers to illustrate the output of DFT calculations, as specific published data for this compound is not available.)

Property Calculated Value (Representative) Significance
EHOMO -8.7 eV Energy of the highest occupied molecular orbital; related to ionization potential.
ELUMO -1.5 eV Energy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap (ΔE) 7.2 eV Indicator of chemical reactivity and kinetic stability.
Dipole Moment 2.5 D Measures the overall polarity of the molecule.
Ionization Potential 8.7 eV The energy required to remove an electron. biointerfaceresearch.com
Chemical Hardness (η) 3.6 eV Resistance to change in electron configuration. biointerfaceresearch.com

Ab Initio and Semi-Empirical Methods

Beyond DFT, other quantum chemical methods are available for studying this compound.

Ab Initio Methods: These methods, Latin for "from first principles," solve the Schrödinger equation without using experimental data for parametrization. flapw.de Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) offer a systematic way to improve accuracy. arxiv.org While computationally more demanding than DFT, high-level ab initio calculations can serve as a benchmark for validating results from less expensive methods. For a molecule of this size, MP2 can be a viable option for obtaining more accurate electron correlation effects than standard DFT functionals, which is particularly important for describing non-covalent interactions.

Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org Methods like AM1, PM6, PM7, and DFTB are significantly faster than DFT or ab initio methods, making them suitable for very large molecules or for high-throughput screening. nih.gov However, their accuracy is highly dependent on whether the molecule under study is similar to those in the parametrization set. wikipedia.org For this compound, a semi-empirical method could be used for initial conformational searches or for modeling large systems where this molecule is a subunit, but the final energies and properties would typically be refined using DFT or ab initio calculations. nih.gov

Molecular Dynamics and Conformational Analysis

The biological activity and physical properties of a flexible molecule like this compound are heavily influenced by its three-dimensional shape and conformational dynamics. The key source of flexibility is the rotation around the C(aryl)-O(methoxy) single bond.

Computational studies on the related 2-fluoroanisole (B128887) have shown the existence of two stable conformers: a planar anti form, where the methoxy (B1213986) group is oriented away from the fluorine atom, and a non-planar syn form. acs.org For this compound, a similar conformational landscape is expected. The orientation of the methoxy group relative to the ortho-fluorine atom defines the primary conformers. The planar conformer is likely stabilized by conjugation between the oxygen lone pair and the aromatic π-system. However, steric repulsion between the methyl group and the ortho-fluorine atom could lead to a non-planar minimum-energy structure.

Molecular dynamics (MD) simulations can be used to explore the conformational space and dynamics of the molecule over time. By simulating the motion of atoms based on a force field or quantum mechanical potential, MD can reveal the preferred conformations, the energy barriers between them, and how the molecule's shape fluctuates at a given temperature.

Table 2: Hypothetical Conformational Analysis of this compound (Note: This table is a representation based on the analysis of the related 2-fluoroanisole.)

Conformer Dihedral Angle (C2-C1-O-CH3) Relative Energy (kcal/mol) Population (%) at 298 K
Planar Anti 180° 0.0 (most stable) ~70%
Non-planar Syn ~60° 1.0 - 1.5 ~30%

Prediction of Spectroscopic Parameters and Chemical Shifts

Computational chemistry is a powerful tool for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. nih.gov For this compound, the prediction of ¹⁹F NMR chemical shifts is particularly valuable.

DFT-based procedures have been developed to accurately and quickly predict ¹⁹F NMR chemical shifts with a root mean square error that can be as low as 3-4 ppm. rsc.orgresearchgate.net These calculations typically involve optimizing the geometry of the molecule and then calculating the NMR shielding tensors using methods like Gauge-Independent Atomic Orbital (GIAO). The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound (e.g., CFCl₃). This approach can reliably assign chemical shifts to specific fluorine atoms in a molecule, which is often challenging to do experimentally. researchgate.net It is also crucial in distinguishing between different isomers or conformers.

Similarly, ¹H and ¹³C NMR spectra, as well as vibrational frequencies for IR and Raman spectroscopy, can be calculated. The computed vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model.

Table 3: Example of Predicted vs. Experimental ¹⁹F NMR Chemical Shifts (Note: This table illustrates the typical accuracy of computational predictions for fluorinated aromatic compounds.)

Fluorine Group Predicted δ (ppm) Experimental δ (ppm) Deviation (ppm)
C-F (Aromatic) -125.5 -124.0 -1.5
CF ₂H (Difluoromethyl) -112.0 -110.8 -1.2

Computational Modeling of Reaction Mechanisms and Transition States

Understanding the reactivity of this compound involves mapping out the potential energy surfaces of its chemical reactions. DFT calculations are extensively used to model reaction mechanisms by locating and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states. researchgate.netyoutube.com

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. msu.su Its structure can be located using various optimization algorithms. Once found, a frequency calculation is performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. msu.su

The energy difference between the reactants and the transition state gives the activation energy (Ea) of the reaction, which is a critical parameter for determining the reaction rate. By calculating the energies of all species along a proposed reaction pathway (reactants, transition states, intermediates, products), a detailed reaction energy profile can be constructed. This allows for the comparison of different possible mechanisms and the identification of the most favorable pathway. For example, one could model the mechanism of nucleophilic aromatic substitution on the ring or a reaction involving the C-H bond of the difluoromethyl group.

Structure-Reactivity Relationship Studies via Theoretical Approaches

Theoretical approaches are instrumental in establishing Quantitative Structure-Activity Relationships (QSAR) and Structure-Reactivity Relationships. nih.gov These models correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity.

For this compound and its derivatives, various quantum chemical descriptors can be calculated and used in QSAR studies. These descriptors quantify different aspects of the molecule's electronic and steric properties. By building a statistical model that links these descriptors to an observed property (e.g., reaction rate, binding affinity to a biological target), it becomes possible to predict the property for new, unsynthesized molecules. nih.gov This predictive capability is highly valuable in fields like drug discovery and materials science.

Table 4: Key Theoretical Descriptors for Structure-Reactivity Studies

Descriptor Definition Relevance to Reactivity
Electronic Descriptors
Atomic Charges (e.g., NBO, Mulliken) Charge distribution on each atom. Identifies electrophilic/nucleophilic sites.
HOMO/LUMO Energies Energies of frontier molecular orbitals. Relates to electron-donating/accepting ability and reactivity. biointerfaceresearch.com
Molecular Electrostatic Potential (MEP) The potential experienced by a positive point charge at the molecule's surface. Predicts sites for non-covalent interactions and chemical attack.
Steric/Topological Descriptors
Molecular Volume/Surface Area The space occupied by the molecule. Influences accessibility of reactive sites and binding interactions.
Ovality A measure of the molecule's deviation from a spherical shape. Can be related to how a molecule fits into a binding site.

Applications of 4 Difluoromethyl 2 Fluoroanisole in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block for Complex Molecules

While specific examples detailing the use of 4-(Difluoromethyl)-2-fluoroanisole are not extensively documented, its structure suggests it is a viable building block for creating more complex molecules. Fluorinated aromatic compounds are foundational in the synthesis of pharmaceuticals and advanced materials. The difluoromethyl group is considered a bioisostere of hydroxyl, thiol, or methyl groups, allowing chemists to modify a molecule's properties while maintaining its core biological activity. This compound offers multiple reactive sites for further chemical transformations, making it a potentially valuable intermediate in multi-step syntheses.

Incorporation into Functional Materials

Fluorinated compounds are integral to the development of advanced functional materials due to the unique properties conferred by fluorine atoms, such as high thermal stability and distinct electronic characteristics.

Liquid Crystals and Optoelectronic Materials

The incorporation of fluorine, particularly motifs like the difluoromethyl group, into molecular scaffolds is a key strategy in the design of liquid crystals. Fluorine's high electronegativity can significantly influence the dielectric anisotropy of a molecule, a critical property for display applications. Although direct synthesis of liquid crystals from this compound is not reported, related fluorinated anisole (B1667542) and difluoromethylbenzene structures are known components in liquid crystal research. The combination of the polar fluorine and difluoromethyl groups on the aromatic ring of this compound makes it a candidate for investigation in the synthesis of new liquid crystalline materials with specific electronic properties.

Polymeric Materials and Composites

Fluoropolymers, polymers containing fluorine atoms, are known for their chemical resistance, thermal stability, and low surface energy. The synthesis of polymers often involves the polymerization of monomers containing specific functional groups. While there is no direct evidence of this compound being used as a monomer, its derivatives could potentially be functionalized to enable polymerization. For instance, the introduction of a polymerizable group (like a vinyl or acrylate (B77674) group) onto the aromatic ring would allow its incorporation into polymer chains. The reversible addition-fragmentation chain-transfer (RAFT) polymerization is a common technique for creating well-defined fluorinated polymers.

Contributions to Fluorine Chemistry Methodologies and Reagent Development

The development of new methods to introduce fluorine and fluorinated groups into molecules is a vibrant area of chemical research. Compounds like this compound serve as test substrates for new chemical reactions. Furthermore, the development of reagents for difluoromethylation is of significant interest. While this specific anisole is more of a product of such methodologies rather than a reagent itself, its synthesis and reactions contribute to the broader understanding and toolkit of fluorine chemistry.

Exploration of Novel Chemical Architectures Incorporating the this compound Motif

The creation of novel molecular architectures is driven by the search for new functions and properties. The this compound motif combines several features—an electron-rich anisole ring, a polar C-F bond, and the hydrogen-bond-donating -CHF₂ group—that make it an interesting scaffold for further chemical exploration. Synthetic chemists could use this compound as a platform to build larger, more complex molecules, exploring how the unique combination of its functional groups influences the properties of the resulting structures, from their three-dimensional shape to their interactions with biological targets or their performance in materials science applications.

Synthesis and Reactivity of Derivatives and Analogues of 4 Difluoromethyl 2 Fluoroanisole

Systematic Structural Modifications at the Aromatic Ring and Side Chains

The modification of the 4-(difluoromethyl)-2-fluoroanisole core allows for the fine-tuning of its physicochemical properties. Systematic alterations can be performed on both the aromatic ring and the difluoromethyl and methoxy (B1213986) side chains.

Aromatic Ring Modifications: Further substitution on the benzene (B151609) ring can be achieved through electrophilic aromatic substitution reactions. The directing effects of the existing fluorine and methoxy groups play a crucial role in determining the position of new substituents. The methoxy group is a strong activating group and an ortho, para-director, while the fluorine atom is a deactivating group but also an ortho, para-director. The interplay of these effects, along with the steric hindrance, will guide the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration of a related compound, trifluoromethoxybenzene, proceeds with a strong preference for the para position, and to a lesser extent, the ortho position, with no meta isomers being formed. beilstein-journals.org

Side Chain Modifications: The difluoromethyl group can be synthesized from a corresponding aldehyde or carboxylic acid. For example, treatment of an aldehyde with diethylaminosulfur trifluoride (DAST) can yield a difluoromethyl group. The methoxy group can be introduced via Williamson ether synthesis, by reacting the corresponding phenol (B47542) with a methylating agent like methyl iodide or dimethyl sulfate. rsc.orgchemicalbook.com Modifications to the methoxy group, such as demethylation to the phenol followed by re-alkylation with different alkyl groups, can also be performed to generate a library of analogs.

Synthesis of Positional Isomers and Related Fluorinated Anisoles

The synthesis of positional isomers of this compound is crucial for structure-activity relationship (SAR) studies. These isomers, such as 3-(difluoromethyl)-4-fluoroanisole, can be synthesized through multi-step sequences, often starting from commercially available fluorinated or difluoromethylated building blocks.

One general approach involves the synthesis of a substituted fluorophenol, followed by methylation to the corresponding anisole (B1667542). For example, a bromofluorophenol can be prepared and then methylated to the bromo-fluoroanisole, which can then undergo further functionalization. chemicalbook.com The difluoromethyl group can be introduced at various stages of the synthesis, for instance, by the difluoromethylation of an aldehyde precursor.

The synthesis of various fluoroanisole isomers has been reported. For instance, p-fluoroanisole can be prepared from p-bromofluorobenzene via a reaction with sodium methylate in the presence of a copper catalyst. google.com The synthesis of 2-chloro-4-fluoroanisole (B1586196) has also been described, starting from 4-fluoroanisole (B119533) and reacting it with sulfuryl chloride. researchgate.net These methods highlight the general strategies that can be adapted for the synthesis of difluoromethylated fluoroanisole isomers.

Impact of Substituent Effects on Chemical Reactivity and Selectivity

The substituents on the aromatic ring, particularly the fluorine and difluoromethyl groups, have a profound impact on the reactivity and selectivity of the molecule.

Electronic Effects: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The difluoromethyl group is also strongly electron-withdrawing. These effects decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted anisole. The electron-withdrawing nature of these groups also influences the acidity of benzylic protons and the stability of reaction intermediates.

Directing Effects in Electrophilic Aromatic Substitution: Both the methoxy group and the fluorine atom are ortho, para-directing. However, the strong activating effect of the methoxy group generally dominates, directing incoming electrophiles to the positions ortho and para to it. The fluorine atom at position 2 will influence the regioselectivity, potentially favoring substitution at the C5 position due to a combination of electronic and steric factors.

The table below summarizes the directing effects of common substituents in electrophilic aromatic substitution reactions. researchgate.net

SubstituentReactivity EffectDirecting Effect
-OH, -ORActivatingOrtho, Para
-NH2, -NR2ActivatingOrtho, Para
-AlkylActivatingOrtho, Para
-F, -Cl, -Br, -IDeactivatingOrtho, Para
-NO2, -CN, -COR, -SO3HDeactivatingMeta

Development of Novel Synthetic Pathways to this compound Derivatives

The development of novel and efficient synthetic methods for the introduction of the difluoromethyl group is an active area of research.

Difluoromethylation Reactions: Several reagents have been developed for the direct introduction of the difluoromethyl group. These include Ruppert-Prakash type reagents (TMSCF3) and various phosphonium, sulfonium, and iodonium (B1229267) salts. Radical difluoromethylation methods have also emerged as powerful tools. For example, sodium chlorodifluoroacetate can serve as a precursor to difluorocarbene, which can then be used in various transformations. cas.cn More recent methods focus on the use of metal-catalyzed cross-coupling reactions to form C-CF2H bonds. springernature.com

Synthesis from Fluorinated Building Blocks: An alternative strategy involves the use of readily available fluorinated starting materials. For instance, a difluoroacetyl derivative can be used to build the desired molecule. The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate for fungicides, has been developed starting from difluoroacetyl fluoride (B91410). thieme.de Similar strategies could be employed for the synthesis of this compound derivatives.

A general approach to synthesizing derivatives could involve the following steps:

Synthesis of a suitably substituted 2-fluorophenol (B130384).

Introduction of a formyl group at the 4-position via formylation reactions.

Conversion of the formyl group to a difluoromethyl group using a fluorinating agent like DAST.

Methylation of the phenolic hydroxyl group to the anisole.

Comparative Studies of Reactivity and Stability Across Analogues

Comparative studies of the reactivity and stability of this compound and its analogs are essential for understanding the role of each substituent.

Reactivity Comparison: The reactivity of positional isomers and other analogs in specific reactions can provide insights into the electronic and steric effects of the substituents. For example, comparing the rates of electrophilic substitution for this compound and its isomers would quantify the directing and activating/deactivating effects of the substituents in different positions.

A theoretical investigation of fluoroanisole isomers has shown that the stability follows the order o-fluoroanisole > m-fluoroanisole > p-fluoroanisole. nih.gov Similar computational studies could be performed on the difluoromethyl-fluoroanisole isomers to predict their relative stabilities.

The following table presents a hypothetical comparison of properties for positional isomers of difluoromethyl-fluoroanisole, which would be the subject of experimental and computational studies.

CompoundCalculated Dipole Moment (Debye)Predicted Relative StabilityExpected Reactivity towards Electrophilic Attack
This compound--Deactivated
2-(Difluoromethyl)-4-fluoroanisole--Deactivated
3-(Difluoromethyl)-2-fluoroanisole--Deactivated
3-(Difluoromethyl)-4-fluoroanisole--Deactivated

Further research, including detailed kinetic studies and computational modeling, is necessary to fully elucidate the structure-property relationships within this important class of fluorinated compounds.

Environmental Fate and Abiotic Transformation Pathways of 4 Difluoromethyl 2 Fluoroanisole

Photochemical Degradation Mechanisms in Simulated Environmental Conditions

Direct photolysis may occur if the molecule absorbs light in the environmentally relevant spectrum (>290 nm). acs.org The presence of the aromatic ring and the fluorine substituents can influence the absorption characteristics. Indirect photolysis, mediated by reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and dissolved organic matter triplets (³DOM*), is often a more significant degradation route for aromatic compounds in natural waters. acs.org

The degradation of fluorinated pesticides through photolysis often involves the cleavage of carbon-fluorine bonds, leading to defluorination. nih.govacs.org For 4-(difluoromethyl)-2-fluoroanisole, the difluoromethyl group (-CF₂H) and the aromatic fluorine atom are potential sites for photochemical attack. Studies on other fluorinated aromatic compounds have shown that aryl-F bonds can be cleaved, and functional groups can be transformed. nih.gov The ether linkage may also be susceptible to cleavage.

Potential photoproducts could arise from the hydroxylation of the aromatic ring, cleavage of the ether bond to form fluorinated phenols and other derivatives, and the oxidation of the difluoromethyl group. It has been observed that the CF₂H group can be more stable than a CF₃ group under certain conditions, but its degradation can still lead to the formation of various fluorinated byproducts. acs.org The ultimate mineralization to carbon dioxide, water, and fluoride (B91410) ions would likely be a slow process.

Table 1: Potential Photochemical Degradation Pathways of Related Fluorinated Aromatic Compounds

Degradation Pathway Description Potential Products
Direct Photolysis Absorption of a photon leads to bond cleavage. Isomers, cleavage products
Indirect Photolysis Reaction with photochemically generated reactive species (e.g., •OH). Hydroxylated derivatives, ring-opened products
Defluorination Cleavage of the C-F bond. Fluoride ions, less fluorinated organic compounds
Ether Bond Cleavage Scission of the C-O-C bond. Fluorinated phenols, corresponding alkyl fragments

| Side-Chain Oxidation | Transformation of the difluoromethyl group. | Aldehydes, carboxylic acids |

Hydrolytic Stability and Transformation Pathways

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of this compound is expected to be significant under typical environmental pH conditions (pH 5-9). The carbon-fluorine bond is known for its high strength and general resistance to hydrolysis. nih.gov

The difluoromethyl group (-CF₂H) attached to the aromatic ring is generally more stable to hydrolysis than, for example, a trichloromethyl group. However, studies on α-difluoromethyl pyrroles have indicated that the C-F bonds can become labile under certain hydrolytic conditions, particularly when influenced by the electronic properties of the aromatic system. rsc.org While anisole (B1667542) itself is relatively stable to hydrolysis, the presence of fluorine atoms can alter the electron distribution and potentially influence the reactivity of the ether linkage and the difluoromethyl group.

Significant hydrolysis of the ether bond or the difluoromethyl group would likely require extreme pH conditions (highly acidic or alkaline) or elevated temperatures, which are not typical of most natural environmental compartments. Therefore, under normal environmental conditions, hydrolysis is not expected to be a major degradation pathway for this compound.

Table 2: General Hydrolytic Stability of Related Functional Groups

Functional Group General Hydrolytic Stability Influencing Factors
Aryl Ether Generally stable Extreme pH, temperature
Aromatic C-F bond Highly stable ---

| Difluoromethyl group | Generally stable | Electronic effects of the aromatic ring, extreme conditions |

Oxidative Degradation in Abiotic Systems

Abiotic oxidation in the environment is primarily driven by reactive oxygen species such as hydroxyl radicals (•OH) in the atmosphere and in sunlit surface waters, and manganese or iron oxides in soils and sediments. The aromatic ring and the ether linkage of this compound are potential sites for oxidative attack.

Studies on the oxidation of fluorinated aromatic compounds by biomimetic systems have shown that C-F bond activation and hydroxylation can occur. manchester.ac.uk The reaction often proceeds via an initial electrophilic attack on the aromatic ring. For this compound, this could lead to the formation of hydroxylated and ring-opened products.

The ether linkage can also be a site of oxidation. The oxidation of ethers can lead to the formation of hydroperoxides, which can then decompose to form esters or undergo cleavage of the C-O bond. rsc.org The presence of the electron-withdrawing fluorine atoms on the aromatic ring may influence the rate and mechanism of such oxidative processes. The difluoromethyl group itself is relatively resistant to oxidation but could potentially be transformed under strong oxidizing conditions.

Analytical Methodologies for Environmental Detection and Monitoring (excluding concentrations)

The detection and monitoring of fluorinated organic compounds like this compound in environmental matrices typically require sophisticated analytical techniques due to their often low concentrations and the potential for matrix interference.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and powerful techniques for the analysis of such compounds. nih.gov

LC-MS/MS: This technique is highly selective and sensitive and is well-suited for the analysis of non-volatile and thermally labile compounds in aqueous samples. Sample preparation often involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.

GC-MS: This method is suitable for volatile and semi-volatile compounds. Derivatization may sometimes be employed to improve the chromatographic properties and sensitivity of the analyte.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy is a valuable tool for the identification and quantification of fluorinated compounds without the need for reference standards for every single analyte. acs.org It can provide information about the number and chemical environment of fluorine atoms in a molecule, which is useful for identifying transformation products.

Table 3: Common Analytical Techniques for Fluorinated Aromatic Compounds

Analytical Technique Principle Applicability
LC-MS/MS Separation by liquid chromatography followed by mass analysis. Non-volatile and thermally labile compounds in water and soil extracts.
GC-MS Separation by gas chromatography followed by mass analysis. Volatile and semi-volatile compounds in air, water, and soil.
¹⁹F NMR Measures the magnetic properties of the ¹⁹F nucleus. Identification and quantification of known and unknown fluorinated compounds.

Kinetic Studies of Abiotic Degradation in Relevant Media

Specific kinetic data for the abiotic degradation of this compound are not available in the scientific literature. However, based on studies of other fluorinated aromatic compounds, some general expectations can be outlined.

The rate of photochemical degradation will depend on factors such as the quantum yield of the compound, the intensity of solar radiation, and the concentration of photosensitizers and reactive species in the environment. acs.org The degradation kinetics of chlorinated aromatic compounds in subsurface environments have been studied, and similar principles would apply to fluorinated analogs, although the C-F bond is generally stronger than the C-Cl bond, suggesting slower degradation rates. hathitrust.org

The degradation of many persistent organic pollutants follows pseudo-first-order kinetics in environmental systems. The half-life of this compound due to abiotic degradation processes is expected to be relatively long, potentially on the order of months to years, depending on the specific environmental conditions. The persistence is largely attributed to the stability of the carbon-fluorine bonds and the aromatic ring structure. nih.gov

Future Research Directions and Unexplored Avenues for 4 Difluoromethyl 2 Fluoroanisole

Advancements in Sustainable and Atom-Economical Synthetic Routes

The current synthetic routes to 4-(Difluoromethyl)-2-fluoroanisole and related difluoromethylated aromatics often rely on multi-step processes that may involve harsh reagents or generate significant waste. A primary focus of future research will be the development of more sustainable and atom-economical synthetic methodologies. Drawing inspiration from the scalable synthesis of other valuable difluoromethylated compounds, such as 4-(difluoromethyl)pyridin-2-amine, future efforts could explore one-pot procedures that minimize intermediate purification steps. unimi.it

Key areas for investigation include:

Direct C-H Difluoromethylation: The development of catalytic methods for the direct introduction of the difluoromethyl group onto a 2-fluoroanisole (B128887) precursor would represent a significant leap in efficiency. Research into novel difluoromethylation reagents, such as zinc(II) bis(difluoromethanesulfinate) (DFMS), which operates under mild, radical-based conditions, could pave the way for more direct and selective syntheses. nih.gov

Flow Chemistry Approaches: The implementation of continuous flow technologies could offer enhanced control over reaction parameters, improve safety, and facilitate scalability. This approach would be particularly beneficial for handling potentially hazardous fluorinating agents or intermediates.

Bio-inspired Catalysis: Exploring enzymatic or chemo-enzymatic routes for the synthesis of this compound could lead to highly selective and environmentally benign processes, operating under mild conditions.

Synthetic StrategyPotential AdvantagesKey Challenges
Direct C-H DifluoromethylationReduced step count, high atom economyRegioselectivity control, catalyst development
Flow ChemistryImproved safety and scalability, precise reaction controlInitial setup costs, optimization of flow parameters
Bio-inspired CatalysisHigh selectivity, mild reaction conditions, environmentally friendlyEnzyme discovery and engineering, substrate scope limitations

Discovery of Novel Reactivity and Transformation Pathways

The reactivity of this compound is largely governed by the interplay of its functional groups. The difluoromethyl group can act as a lipophilic hydrogen bond donor, while the fluorine atom and methoxy (B1213986) group modulate the electronic properties of the aromatic ring. nih.gov Future research should aim to uncover novel transformations that leverage this unique reactivity profile.

Unexplored pathways to investigate include:

Activation of the Difluoromethyl Group: While often considered relatively inert, the C-H bonds of the difluoromethyl group could potentially be functionalized through radical or organometallic catalysis. This could open doors to the synthesis of more complex derivatives.

Selective Aromatic Functionalization: The directing effects of the existing substituents could be exploited for selective C-H activation at other positions on the aromatic ring, allowing for the introduction of additional functional groups and the construction of elaborate molecular architectures.

Transformations of the Methoxy Group: Cleavage of the methyl ether to the corresponding phenol (B47542) would provide a handle for further derivatization, such as the introduction of new linkages for polymer synthesis or the development of novel ligands.

Integration into Advanced Materials and Emerging Technologies

The unique properties imparted by the difluoromethyl group, such as increased lipophilicity and metabolic stability, make this compound an attractive building block for advanced materials. nih.gov Future research should focus on its incorporation into functional polymers, liquid crystals, and other materials with tailored properties.

Potential areas of application include:

Fluorinated Polymers: The incorporation of this compound into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and unique optical properties. Theoretical studies on fluoroanisole isomers suggest their potential in optoelectronics. researchgate.net

Liquid Crystals: The polarity and steric profile of the molecule could be exploited in the design of novel liquid crystalline materials with specific phase behaviors and electro-optical responses.

Membranes for Separations: Polymers derived from this monomer could find applications in gas separation membranes or fuel cells, where the fluorine content can influence permeability and selectivity.

Development of Next-Generation Fluorinated Reagents and Building Blocks

Beyond its direct use, this compound can serve as a platform for the development of a new generation of fluorinated reagents and building blocks. The synthesis of novel fluorinated compounds is crucial for advancing drug discovery and materials science. beilstein-journals.org

Future directions in this area include:

Derivatization into Novel Reagents: Functionalization of the aromatic ring or transformation of the methoxy group could lead to new electrophilic or nucleophilic fluorinating or difluoromethylating reagents with unique reactivity and selectivity. The development of reagents like N-fluoro-N-(tert-butyl)-tert-butanesulfonamide (NFBB) showcases the ongoing need for novel fluorinating agents. louisville.edu

Synthesis of Complex Fluorinated Scaffolds: Using this compound as a starting material, multi-step syntheses could be devised to access complex, polyfunctional fluorinated molecules that are currently difficult to prepare. This aligns with the broader goal of creating diverse libraries of fluorinated compounds for screening in various applications.

Chiral Fluorinated Building Blocks: The development of methods for the asymmetric transformation of this compound or its derivatives could provide access to valuable chiral fluorinated building blocks for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.

Interdisciplinary Research Synergies with this compound

The full potential of this compound will be realized through collaborations that bridge traditional chemical disciplines.

Organometallic Chemistry: The fluorine and oxygen atoms of this compound could act as coordinating sites for metal centers, leading to the development of novel organometallic complexes. These complexes could exhibit unique catalytic activities or serve as precursors for advanced materials. The broader field of organometallic chemistry is continually exploring new ligand scaffolds to fine-tune catalytic processes. illinois.edu

Supramolecular Chemistry: The ability of the difluoromethyl group to participate in hydrogen bonding and other non-covalent interactions makes this compound an intriguing candidate for the construction of supramolecular assemblies. nih.gov Research in this area could explore its use in the formation of gels, liquid crystals, or host-guest complexes with specific recognition properties. The principles of supramolecular chemistry are increasingly being applied to the design of functional materials like metal-organic frameworks. louisville.edu

Q & A

Basic: What synthetic methodologies are most effective for preparing 4-(difluoromethyl)-2-fluoroanisole, and how do reaction conditions influence yield?

The synthesis typically involves fluorination and difluoromethylation steps. For example, nucleophilic aromatic substitution (SNAr) using potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents (e.g., DMF) can introduce fluorine at the ortho position of anisole derivatives . Difluoromethylation may employ reagents like chlorodifluoromethane (ClCF2H) under catalysis by copper or palladium. Optimizing stoichiometry, temperature (80–120°C), and reaction time (12–24 hours) is critical to minimize side products such as over-fluorinated or isomerized byproducts . Purity can be enhanced via column chromatography using silica gel and hexane/ethyl acetate gradients.

Basic: How can researchers characterize the structure and purity of this compound?

Key techniques include:

  • NMR Spectroscopy : <sup>19</sup>F NMR identifies fluorine environments (δ -110 to -150 ppm for aromatic-F; δ -80 to -100 ppm for CF2H). <sup>1</sup>H NMR distinguishes methoxy (δ 3.8–4.0 ppm) and difluoromethyl (δ 5.5–6.0 ppm, split due to JH-F coupling) groups .
  • GC-MS/HPLC : Retention times and mass fragmentation patterns confirm molecular weight (e.g., m/z 176 for [M]<sup>+</sup>). HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area) .
  • Elemental Analysis : Validates C, H, F, and O percentages within ±0.3% of theoretical values.

Advanced: What are the challenges in achieving regioselectivity during the difluoromethylation of 2-fluoroanisole derivatives?

Regioselectivity is influenced by electronic and steric factors. The methoxy group directs electrophilic substitution to the para position, but competing difluoromethylation at meta or ortho positions can occur due to steric hindrance or solvent effects. Computational studies (DFT) suggest that electron-withdrawing fluorine substituents deactivate the ring, necessitating stronger electrophiles or Lewis acid catalysts (e.g., BF3) to enhance para-selectivity . Kinetic vs. thermodynamic control must also be evaluated: higher temperatures favor thermodynamically stable isomers but may reduce yield .

Advanced: How does the difluoromethyl group in this compound impact its potential as a pharmaceutical intermediate?

The CF2H group enhances metabolic stability by resisting oxidative degradation compared to CH3 or CF3 groups. It also modulates lipophilicity (logP) and bioavailability. In docking studies, the difluoromethyl group can engage in weak hydrogen bonds or dipole-dipole interactions with target proteins, improving binding affinity. However, its electron-withdrawing nature may reduce basicity of adjacent amines, affecting solubility—a trade-off requiring formulation optimization .

Advanced: What stability issues arise during storage or handling of this compound, and how can they be mitigated?

The compound is sensitive to moisture and light. Hydrolysis of the difluoromethyl group can occur in humid conditions, generating aldehydes or carboxylic acids. Storage under inert gas (N2 or Ar) at 2–8°C in amber vials is recommended . Thermal degradation above 150°C may release HF, necessitating corrosion-resistant containers (e.g., PTFE-lined). Stability studies using accelerated aging (40°C/75% RH for 6 months) and periodic HPLC analysis are advised .

Advanced: How can computational modeling predict the stereoelectronic effects of fluorine substituents in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) reveal charge distribution and frontier molecular orbitals. The difluoromethyl group induces a strong dipole moment, polarizing the aromatic ring and altering electron density at reactive sites (e.g., para to methoxy). Molecular dynamics simulations can model conformational flexibility, showing how CF2H rotation affects van der Waals interactions in protein binding pockets .

Advanced: What strategies are used to study the compound’s biological activity in vitro?

  • Enzyme Assays : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .
  • Cellular Uptake : Radiolabeled (e.g., <sup>18</sup>F) analogs track intracellular accumulation via scintillation counting.
  • Toxicity Screening : MTT assays on hepatocytes (e.g., HepG2) evaluate cytotoxicity at varying concentrations (1–100 µM) .

Advanced: How do researchers resolve contradictions in reported physicochemical data (e.g., melting points) for this compound?

Discrepancies often stem from impurities or polymorphic forms. Collaborative studies using Differential Scanning Calorimetry (DSC) and X-ray crystallography can identify crystalline vs. amorphous phases. Cross-validating data from multiple sources (e.g., NIST, peer-reviewed journals) and reporting detailed experimental conditions (heating rate, sample preparation) ensures reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.